molecular formula C10H12BrNO2 B2560483 4-bromo-N-methoxy-N,3-dimethylbenzamide CAS No. 170230-01-0

4-bromo-N-methoxy-N,3-dimethylbenzamide

Cat. No. B2560483
M. Wt: 258.115
InChI Key: BPLLHXSVCZPIST-UHFFFAOYSA-N
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Patent
US05972951

Procedure details

A solution of N-methoxy-N-methyl-4-bromo-3-methylbenzamide (D17) (12 g; 0.046 mol) in dry tetrahydrofuran (120 ml) under argon, at -78° C. was treated dropwise over 15 minutes with diisobutylaluminium hydride (1.5 m in toluene) (46 ml; 0.069 mol). After a further 15 minutes the reaction mixture was added to 5N HCl (100 ml) and extracted into diethyl ether. The organic phase was dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a red oil (8.98 g, 97%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[C:7]([CH3:12])[CH:6]=1.[H-].C([Al+]CC(C)C)C(C)C.Cl>O1CCCC1>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([CH:4]=[O:13])=[CH:6][C:7]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CON(C(C1=CC(=C(C=C1)Br)C)=O)C
Name
Quantity
46 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.98 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.